4-Bromo-3-fluoro-2-methylbenzoic acid
Overview
Description
4-Bromo-3-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, which is further substituted with a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-Bromo-3-fluoro-2-methylbenzoic acid is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-Bromo-3-fluoro-2-methylbenzoic acid involves interactions with its targets. This compound may undergo reactions such as free radical bromination and nucleophilic substitution . The specifics of these interactions and the resulting changes depend on the exact nature of the target.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including oxidation .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-fluoro-2-methylbenzoic acid typically involves halogenation and carboxylation reactions. One common method is the bromination of 3-fluoro-2-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the para-position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used to oxidize the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) to replace the bromine atom with other functional groups.
Major Products Formed:
Oxidation: The major product is this compound itself, as the carboxylic acid group is already present.
Reduction: The major product is 4-bromo-3-fluoro-2-methylbenzyl alcohol.
Substitution: The major products depend on the nucleophile used, such as 4-bromo-3-fluoro-2-methylbenzamide when ammonia is used.
Comparison with Similar Compounds
4-bromo-2-fluoro-3-methylbenzoic acid
4-bromo-3-fluoro-2-methylbenzoic acid
4-bromo-2-fluoro-2-methylbenzoic acid
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAPYHANHITQQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693214 | |
Record name | 4-Bromo-3-fluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-97-7 | |
Record name | 4-Bromo-3-fluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-fluoro-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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